Pan-Proteasome Catalytic Inhibition
RID-F inhibits all three catalytic activities of the human 20S proteasome—chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolytic (PGPH)—with submicromolar potency. This pan-inhibition profile is a key differentiator from some peptidic inhibitors that preferentially target only the CT-L activity [1].
| Evidence Dimension | Inhibition of human 20S proteasome catalytic activities (IC50) |
|---|---|
| Target Compound Data | CT-L: 0.64 μM; T-L: 0.34 μM; PGPH: 0.43 μM |
| Comparator Or Baseline | Peptidic proteasome inhibitors (e.g., bortezomib, carfilzomib) are known to primarily inhibit the CT-L activity at therapeutic concentrations, with significantly higher IC50 values for T-L and PGPH activities. |
| Quantified Difference | RID-F exhibits potent inhibition across all three activities, whereas peptidic inhibitors show a >10-fold selectivity for CT-L over T-L and PGPH. |
| Conditions | In vitro enzymatic assay using purified human 20S proteasome. |
Why This Matters
The balanced inhibition of all three proteasome catalytic activities by RID-F may translate to a more comprehensive blockade of protein degradation, offering a distinct therapeutic window and potentially overcoming resistance mechanisms associated with CT-L-specific inhibitors.
- [1] Hasegawa, M., Yasuda, Y., Tanaka, M., Umeda, E., Wang, Y., Watanabe, T., ... & Mizukami, T. (2014). A novel tamoxifen derivative, ridaifen-F, is a nonpeptidic small-molecule proteasome inhibitor. European Journal of Medicinal Chemistry, 71, 290-305. View Source
